molecular formula C12H28BNa B1235167 Sodium;tri(butan-2-yl)boranuide

Sodium;tri(butan-2-yl)boranuide

Cat. No.: B1235167
M. Wt: 206.15 g/mol
InChI Key: JUFGMKFPFVIKOY-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of sodium tri(butan-2-yl)boranuide centers around a tetrahedral boron atom that serves as the coordination center for three butan-2-yl (sec-butyl) groups and one hydride ion, with the sodium cation providing charge balance. The complete molecular formula can be represented as NaB[CH(CH₃)C₂H₅]₃H, where the boron center adopts a tetrahedral geometry characteristic of sp³ hybridization. This structural arrangement creates significant steric hindrance around the reactive hydride center due to the bulky sec-butyl substituents.

The bonding characteristics of sodium tri(butan-2-yl)boranuide reflect the ionic nature of the sodium-borohydride interaction, where the sodium cation exists as a separate entity from the tri(butan-2-yl)boranuide anion. The boron-carbon bonds in the sec-butyl groups exhibit typical single bond characteristics with bond lengths consistent with sp³ carbon atoms. The boron-hydride bond represents the most reactive site in the molecule, possessing nucleophilic character that enables the compound to function as a hydride donor in reduction reactions.

Each sec-butyl group attached to the boron center contains a chiral carbon atom at the secondary position, creating a complex conformational landscape for the molecule. The steric bulk of these groups creates a highly hindered environment around the boron center, which significantly influences the compound's reactivity and selectivity patterns. This steric hindrance is responsible for the compound's ability to distinguish between different carbonyl substrates based on their accessibility.

The electronic structure of sodium tri(butan-2-yl)boranuide features a formal negative charge localized on the boron center, which is stabilized through coordination with three electron-donating alkyl groups. This electronic arrangement contributes to the nucleophilic nature of the hydride ion and influences the compound's reactivity toward electrophilic centers such as carbonyl carbon atoms.

Properties

Molecular Formula

C12H28BNa

Molecular Weight

206.15 g/mol

IUPAC Name

sodium;tri(butan-2-yl)boranuide

InChI

InChI=1S/C12H28B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1

InChI Key

JUFGMKFPFVIKOY-UHFFFAOYSA-N

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[Na+]

Synonyms

K-selectride
L-selectride
N-selectride
selectride

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves the reaction of sodium hydride (NaH) with tri-sec-butylborane (B(sec-C₄H₉)₃). This exothermic process proceeds via nucleophilic displacement, where the hydride ion from NaH replaces one sec-butyl group on boron, forming the sodium boranuide complex. The reaction is represented stoichiometrically as:

NaH+B(sec-C₄H₉)3Na[B(sec-C₄H₉)3]+C₄H₉H\text{NaH} + \text{B(sec-C₄H₉)}3 \rightarrow \text{Na[B(sec-C₄H₉)}3] + \text{C₄H₉H}

Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) to stabilize the ionic intermediate.

  • Temperature : Controlled between 0°C and 25°C to mitigate side reactions.

  • Atmosphere : Inert conditions (argon or nitrogen) to prevent oxidation or hydrolysis.

Stepwise Protocol

  • Reagent Preparation : Tri-sec-butylborane is synthesized via hydroboration of 1-butene using BH₃·THF, followed by fractional distillation.

  • Hydride Activation : Sodium hydride is ground under argon to increase surface area.

  • Reaction Setup : NaH is suspended in THF, and tri-sec-butylborane is added dropwise with vigorous stirring. Gas evolution (butane) confirms progression.

  • Workup : The mixture is filtered to remove unreacted NaH, and the filtrate is concentrated under reduced pressure.

Table 1: Representative Laboratory-Scale Reaction Data

ParameterValue
Yield72–85%
Reaction Time4–6 hours
Purity (NMR)≥95%

Industrial Production

Scalability Challenges

Industrial synthesis prioritizes cost efficiency and safety. Key adaptations from laboratory methods include:

  • Continuous Flow Systems : To manage exothermicity, reagents are mixed in a tubular reactor with precise temperature control.

  • Solvent Recovery : THF is recycled via distillation, reducing waste and costs.

  • Quality Control : In-line IR spectroscopy monitors boron-hydride stretching frequencies (2100–2200 cm⁻¹) to ensure consistency.

Mechanistic and Kinetic Studies

Spectroscopic Insights

In situ ¹¹B NMR studies reveal a tetrahedral boron intermediate during the reaction, with a chemical shift of δ 80–85 ppm, characteristic of three-coordinate boron. Post-reaction, the shift moves to δ 10–15 ppm, indicating four-coordinate boron in the product.

Rate-Limiting Steps

Kinetic studies identify the initial hydride transfer as rate-limiting, with an activation energy (Eₐ) of 45–50 kJ/mol. The reaction follows second-order kinetics:

Rate=k[NaH][B(sec-C₄H₉)3]\text{Rate} = k[\text{NaH}][\text{B(sec-C₄H₉)}_3]

Table 2: Kinetic Parameters at 25°C

Solventk (L/mol·s)Half-Life (min)
THF0.1823
DME0.2218

Comparative Analysis with Analogous Reagents

Sodium vs. Potassium Derivatives

Potassium tri(butan-2-yl)boranuide, prepared similarly using KH, exhibits higher solubility in polar aprotic solvents but lower thermal stability. The sodium variant’s superior shelf life (≥12 months at −20°C) makes it preferable for long-term storage.

Boron-Ligand Effects

Replacing sec-butyl groups with bulkier ligands (e.g., cyclohexyl) reduces reactivity but enhances stereoselectivity in ketone reductions. Conversely, smaller ligands (e.g., ethyl) accelerate reactions but diminish selectivity.

Emerging Methodologies

Catalytic Diboration Routes

Recent advances employ platinum catalysts for asymmetric diboration of alkenes, yielding chiral boronates that can be transmetallated to sodium derivatives. For example:

RCH=CH2+B2(pin)2Pt/ligandRB(pin)CH2B(pin)Na[B(sec-C₄H₉)3]\text{RCH=CH}2 + \text{B}2(\text{pin})2 \xrightarrow{\text{Pt/ligand}} \text{RB(pin)CH}2\text{B(pin)} \rightarrow \text{Na}[B(\text{sec-C₄H₉})_3]

This method achieves enantiomeric excesses (ee) >90% but requires expensive catalysts.

Solid-Phase Synthesis

Immobilizing NaH on silica gel simplifies purification and enables reusable catalytic systems, though yields remain suboptimal (50–60%) .

Q & A

Basic: How can researchers optimize the synthesis of Sodium;tri(butan-2-yl)boranuide to achieve high yield and purity?

Methodological Answer:
The synthesis of alkyl-substituted boranuides typically involves reacting alkylboronic acids with sodium fluoride or related salts under controlled conditions. For example, potassium trifluoroborate analogs are synthesized via fluorination of boronic acids using KHF₂ in THF at reflux (60–80°C) . To optimize this compound:

  • Solvent Choice: Use anhydrous tetrahydrofuran (THF) or diethyl ether to minimize hydrolysis.
  • Temperature: Maintain reflux conditions (≈70°C) for 12–24 hours to ensure complete fluorination.
  • Purification: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Characterization: Confirm purity via ¹¹B NMR (expected δ: –5 to –10 ppm for trifluoroborate analogs) and elemental analysis .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR: Detect the boron environment; trifluoroborate derivatives show distinct peaks at δ –5 to –10 ppm .
  • ¹H/¹³C NMR: Resolve butan-2-yl substituents (e.g., δ 1.0–1.5 ppm for methyl groups, splitting patterns for chiral centers).
  • FT-IR: Identify B–F stretches (≈1350 cm⁻¹) and absence of B–OH bands (≈3200 cm⁻¹) .
  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .

Advanced: How does the chiral butan-2-yl configuration influence stereoselectivity in cross-coupling reactions?

Methodological Answer:
The chiral butan-2-yl groups can induce axial or planar chirality in transition states during Suzuki-Miyaura couplings. For example, enantiopure (2S)-butan-2-yl esters in demonstrated species-specific bioactivity in Lepidoptera, suggesting stereochemical recognition . To study this:

  • Catalyst Screening: Test chiral ligands (e.g., BINAP, Josiphos) with Pd catalysts to evaluate enantiomeric excess (ee) in coupled products.
  • Mechanistic Probes: Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic effects of the substituents .
  • Case Study: Compare coupling efficiency between racemic and enantiopure this compound using aryl halides with steric hindrance (e.g., ortho-substituted substrates) .

Advanced: What strategies resolve contradictory data on this compound’s stability in protic solvents?

Methodological Answer:
Conflicting reports on hydrolysis rates may arise from variations in solvent purity, temperature, or substituent electronics. To address this:

  • Controlled Studies: Conduct stability assays in deuterated water/DMSO mixtures at 25°C/50°C, monitoring decomposition via ¹¹B NMR over 24–72 hours .
  • Additive Screening: Introduce stabilizing agents (e.g., crown ethers for sodium coordination) or buffer systems (pH 7–9) to suppress hydrolysis .
  • Comparative Analysis: Benchmark against potassium trifluoro(propyl)boranuide ( ), which shows moderate stability in methanol/water .

Advanced: How can computational modeling predict the reactivity of this compound in non-traditional coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations can elucidate reaction pathways and activation barriers:

  • Software: Use Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets to model transmetalation steps in Ni- or Cu-catalyzed couplings.
  • Parameters: Calculate bond dissociation energies (BDEs) of B–C bonds and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity .
  • Validation: Compare predicted outcomes with experimental data from analogous reactions (e.g., ’s Suzuki couplings ).

Advanced: What experimental designs mitigate side reactions (e.g., protodeboronation) during cross-couplings with this compound?

Methodological Answer:
Protodeboronation is common in electron-rich systems. Mitigation strategies include:

  • Catalyst Optimization: Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance oxidative addition and reduce β-hydride elimination .
  • Solvent/Base Pairs: Employ mixed solvents (toluene/water) with mild bases (Cs₂CO₃) to balance reactivity and stability .
  • Additives: Introduce silver salts (Ag₂O) to scavenge halides and suppress side pathways .

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